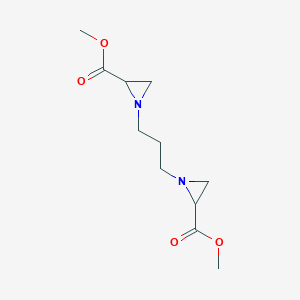
2,2-dichloro-N-(2-naphthylsulfonyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-dichloro-N-(2-naphthylsulfonyl)acetamide, commonly known as DNNSA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DNNSA is a white crystalline solid that is soluble in organic solvents and has a melting point of 168-170°C.
作用机制
The mechanism of action of DNNSA is not fully understood. However, it has been proposed that DNNSA inhibits the activity of certain enzymes, such as topoisomerase II and histone deacetylase, which are involved in cancer cell proliferation. DNNSA has also been shown to induce the production of reactive oxygen species, which can cause oxidative stress and lead to apoptosis.
Biochemical and Physiological Effects:
DNNSA has been shown to have several biochemical and physiological effects. DNNSA has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism. Additionally, DNNSA has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and histone deacetylase, which are involved in cancer cell proliferation. DNNSA has also been shown to induce the production of reactive oxygen species, which can cause oxidative stress and lead to apoptosis.
实验室实验的优点和局限性
One of the major advantages of using DNNSA in lab experiments is its potential to inhibit the growth of cancer cells. DNNSA has been shown to be effective in inhibiting the growth of various cancer cells, including breast cancer, cervical cancer, and lung cancer. Additionally, DNNSA has a well-defined synthesis method, which allows for the production of high yields of DNNSA with high purity.
However, there are also limitations to using DNNSA in lab experiments. DNNSA has not been extensively studied in vivo, and its safety profile is not well established. Additionally, DNNSA's mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
未来方向
There are several future directions for research on DNNSA. One potential direction is to further investigate its mechanism of action. Understanding the mechanism of action of DNNSA could lead to the development of more effective cancer treatments. Additionally, further research is needed to establish the safety profile of DNNSA and its potential side effects. Finally, there is a need to investigate the potential of DNNSA in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Conclusion:
In conclusion, DNNSA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DNNSA has been shown to inhibit the growth of various cancer cells and has a well-defined synthesis method. However, further research is needed to establish its safety profile and its mechanism of action. Overall, DNNSA has the potential to be a valuable tool in cancer research and other fields.
合成方法
DNNSA can be synthesized by the reaction of 2-naphthylamine with chlorosulfonic acid, followed by the addition of chloroacetyl chloride. The resulting product is then treated with sodium hydroxide to yield DNNSA. The synthesis method has been optimized to produce high yields of DNNSA with high purity.
科学研究应用
DNNSA has been extensively studied for its potential applications in various fields. One of the most significant applications of DNNSA is in the field of cancer research. DNNSA has been shown to inhibit the growth of various cancer cells, including breast cancer, cervical cancer, and lung cancer. DNNSA achieves this by inducing apoptosis, which is a programmed cell death mechanism. Additionally, DNNSA has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
属性
IUPAC Name |
2,2-dichloro-N-naphthalen-2-ylsulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO3S/c13-11(14)12(16)15-19(17,18)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTBXCYSGIQMTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC(=O)C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dichloro-N-(2-naphthylsulfonyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-furylmethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5117826.png)
![3-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5117833.png)
![5-[(2-biphenylylamino)methylene]-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5117840.png)
![4-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-nitrobenzoate](/img/structure/B5117843.png)
![N-(5-{[(2-chlorobenzyl)amino]sulfonyl}-4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5117846.png)




![3-(3,4-difluorophenyl)-5-[(5-methyl-2-pyrazinyl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5117884.png)


![1-chloro-4-[4-(2-methoxy-4-methylphenoxy)butoxy]-2-methylbenzene](/img/structure/B5117907.png)
